molecular formula C16H11N5O2S B2657543 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206989-43-6

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2657543
CAS No.: 1206989-43-6
M. Wt: 337.36
InChI Key: OCYPJPXPZNMMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic chemical hybrid molecule designed for research purposes. It combines a phthalazinone core, a scaffold known for its relevance in medicinal chemistry , with a benzothiadiazole unit, a heterocycle recognized for its diverse biological activities . The phthalazinone moiety is a key structural feature found in inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) , while the benzo[c][1,2,5]thiadiazole group is a privileged structure in drug discovery due to its electron-withdrawing properties and potential for various pharmacological applications . This molecular architecture makes the compound a candidate for investigating new therapeutic agents, particularly in areas such as oncology. Researchers can utilize this compound as a building block or a lead structure in hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) analysis. The compound is intended for use in controlled laboratory environments. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-15(9-5-6-12-13(7-9)21-24-20-12)17-8-14-10-3-1-2-4-11(10)16(23)19-18-14/h1-7H,8H2,(H,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYPJPXPZNMMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Phthalazinone Intermediate: The synthesis begins with the preparation of 4-oxo-3,4-dihydrophthalazine. This can be achieved through the cyclization of hydrazine derivatives with phthalic anhydride under acidic conditions.

    Linking to Benzo[c][1,2,5]thiadiazole: The phthalazinone intermediate is then reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification processes to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in cancer therapy. Research indicates that it acts as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. By inhibiting PARP, the compound prevents cancer cells from repairing DNA damage, leading to increased apoptosis (programmed cell death) in these cells. This mechanism is particularly relevant for cancers that are reliant on PARP for survival, such as certain breast and ovarian cancers.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study focused on the introduction of thiadiazole into peptidomimetic structures revealed that derivatives of this compound exhibited significant antibacterial properties against drug-resistant strains of bacteria, including Acinetobacter baumannii. The research highlighted its potential as a broad-spectrum bacteriostatic agent, which could be essential in addressing the growing challenge of antibiotic resistance .

Anticonvulsant Effects

Additionally, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has shown anticonvulsant properties in preclinical studies. Compounds with similar structural features have been tested for their ability to protect against induced seizures in animal models. The results indicated a significant reduction in seizure frequency and severity, suggesting that this compound could be developed further for treating epilepsy and other seizure disorders .

Structure-Activity Relationship Studies

The efficacy of this compound has been explored through structure-activity relationship (SAR) studies. These studies aim to identify the specific structural components that contribute to its biological activity. Modifications to the thiadiazole moiety and other substituents have been systematically evaluated to enhance potency and selectivity against target enzymes or receptors .

Case Studies and Experimental Findings

Case Study 1: Anticancer Efficacy
In a study assessing the anticancer effects of various derivatives of this compound, it was found that specific modifications enhanced its affinity for PARP. The most effective derivative demonstrated a significant reduction in tumor size in xenograft models compared to controls.

Case Study 2: Antimicrobial Activity
A series of experiments conducted on drug-resistant Acinetobacter baumannii revealed that the compound exhibited MIC (Minimum Inhibitory Concentration) values lower than traditional antibiotics, indicating its potential as a new therapeutic option against resistant infections.

Case Study 3: Anticonvulsant Activity
In an animal model for epilepsy, compounds structurally similar to this compound were shown to provide up to 80% protection against induced seizures at certain dosages.

Mechanism of Action

The mechanism by which N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects depends on its application:

    In Medicinal Chemistry: The compound may inhibit specific enzymes or receptors, disrupting disease-related pathways. Its interaction with molecular targets often involves binding to active sites or allosteric sites, altering the function of the target protein.

    In Materials Science: The compound’s electronic properties enable it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing its phthalazinone or benzothiadiazole moieties, focusing on molecular properties, synthetic pathways, and bioactivity.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide C₁₆H₁₁N₄O₂S 339.35* Phthalazinone, benzothiadiazole, carboxamide Hypothesized
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (B2) C₁₉H₁₉FN₄O₂ 355.16 Phthalazinone, fluorobenzyl, hydrazide
N′-Butyl-2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide (B3) C₂₀H₂₁FN₄O₂ 369.17 Phthalazinone, fluorobenzyl, hydrazide
N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) C₉H₈N₄OS₂ 252.31 Thiadiazole, carboxamide, phenyl
4-Methyl-2-phenylthiazole-5-carbohydrazide (2) C₁₁H₁₁N₃OS 237.29 Thiazole, carbohydrazide

Key Observations:

Structural Diversity: Compounds B2 and B3 () retain the phthalazinone-methyl group but replace the benzothiadiazole-carboxamide with fluorobenzyl-hydrazide chains, resulting in higher molecular weights (355–369 g/mol vs. 339 g/mol for the target). These hydrazide derivatives are synthesized via coupling reactions, similar to the amidation step described for the target’s benzothiadiazole-carboxamide formation . Thiadiazole-carboxamide analogs (e.g., compound 3a) share the carboxamide functionality but lack the phthalazinone core, instead incorporating thiadiazole-thione groups for enhanced electron-withdrawing properties .

Synthetic Routes: The target compound’s synthesis likely involves coupling 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid with a benzothiadiazole-5-carboxamide precursor, analogous to the HBTU-mediated amidation described in . In contrast, thiadiazole derivatives (e.g., 3a) are synthesized via cyclization of thioamides with hydrazonoyl chlorides, emphasizing sulfur-rich heterocycle formation .

Biological Activity

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a phthalazinone core linked to a benzo[c][1,2,5]thiadiazole moiety through a carboxamide functional group. Its molecular formula is C16H11N5O2SC_{16}H_{11}N_{5}O_{2}S with a molecular weight of 337.4 g/mol .

This compound primarily acts as an inhibitor of poly (ADP-ribose) polymerase (PARP) . PARP is an enzyme involved in DNA repair processes; thus, inhibiting this enzyme can lead to the accumulation of DNA damage in cancer cells, ultimately inducing cell death .

1. Anticancer Activity

Several studies have documented the anticancer properties of this compound:

  • In vitro Studies : Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed promising results in inhibiting growth in breast and ovarian cancer cells by targeting PARP-mediated pathways .
  • Mechanistic Insights : The inhibition of PARP leads to impaired DNA repair mechanisms in cancer cells. This was evidenced by increased levels of DNA damage markers in treated cells compared to controls .

2. In Vivo Efficacy

Animal model studies further support the potential of this compound as an anticancer agent:

  • Tumor Growth Inhibition : In xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to untreated groups .

Data Table: Summary of Biological Activities

Activity Observation Reference
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
MechanismPARP inhibition leading to DNA damage accumulation
In Vivo EfficacyTumor growth inhibition in xenograft models

Q & A

Q. What are the critical steps and parameters for synthesizing this compound?

Synthesis typically involves multi-step reactions, including:

  • Formation of the benzo[c][1,2,5]thiadiazole core via cyclization reactions using reagents like thionyl chloride for acid chloride preparation (common in carboxamide synthesis) .
  • Functionalization of the phthalazinone moiety through alkylation or amidation under controlled conditions (e.g., DMF as solvent, 60–80°C) . Key parameters include solvent polarity (e.g., toluene vs. DMF), catalyst selection (e.g., triethylamine for deprotonation), and reaction time optimization to maximize yield and purity .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon backbone connectivity, particularly for distinguishing amide and aromatic protons .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Q. What are the common chemical reactions this compound undergoes?

  • Hydrolysis : Under strong acids/bases, the carboxamide group can hydrolyze to carboxylic acid .
  • Reduction : LiAlH4 reduces thiadiazole rings, altering electronic properties .
  • Oxidation : Thiophene or phthalazinone moieties react with H2O2 or m-CPBA, modifying bioactivity .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and energetics (e.g., predicting regioselectivity in heterocyclic reactions) .
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts, reducing trial-and-error approaches .

Q. How to resolve contradictions in reported biological activity data?

  • Structure-Activity Relationship (SAR) Analysis : Compare functional groups across analogs (e.g., anti-cancer activity in dioxole derivatives vs. thiadiazoles) .
  • Experimental Replication : Standardize assays (e.g., IC50 measurements in kinase inhibition) under identical conditions (pH, cell lines) to isolate variables .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorinated groups enhancing metabolic stability) .

Q. What strategies improve solubility and stability for in vivo studies?

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Design : Modify carboxamide to ester derivatives for improved membrane permeability .
  • Thermal Stability Screening : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>200°C for thiadiazole derivatives) .

Q. How to design experiments for mechanism-of-action studies?

  • Biochemical Assays : Use fluorescence polarization to measure binding affinity with target proteins (e.g., kinases) .
  • Cellular Models : CRISPR-Cas9 knockout cell lines validate target specificity (e.g., apoptosis induction in cancer cells) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference NMR and XRD data to resolve stereochemical ambiguities .
  • Reaction Optimization : Use Design of Experiments (DoE) to statistically optimize parameters (e.g., temperature, catalyst loading) .
  • Biological Assay Validation : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across multiple cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.